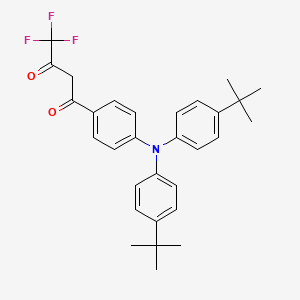
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns . This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate typically involves the use of tert-butyl esters and imidazolidinones. One common method involves the reaction of tert-butyl hydroperoxide with benzyl cyanides under metal-free conditions to form tert-butyl esters . Another method includes the use of tert-butyl nitrite for the synthesis of N-nitroso compounds from secondary amines under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide under acidic conditions
Major Products Formed
Oxidation: Tert-butyl esters
Reduction: Corresponding alcohols
Substitution: Various sulfinic acid amides, new sulfoxides, and sulfinic acid esters
Wissenschaftliche Forschungsanwendungen
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and in the preparation of N-heterocycles via sulfinimines.
Biology: The tert-butyl group is relevant in biosynthetic and biodegradation pathways.
Medicine: The compound’s unique reactivity makes it useful in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of biodegradable luminescent polymers, which can reduce electronic waste.
Wirkmechanismus
The mechanism of action of (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate involves its interaction with various molecular targets and pathways. The tert-butyl group can undergo site-selective and product chemoselective hydroxylation, leading to the formation of primary alcohols . This reactivity is influenced by steric, electronic, medium, and torsional effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide: Widely used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
tert-Butyl esters:
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of solution-processed organic light-emitting diodes (OLEDs).
Uniqueness
(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate stands out due to its dual functionality, combining the steric hindrance of the tert-butyl group with the reactivity of the imidazolidinone and hydroxy-phenylacetate moieties. This unique combination makes it highly versatile in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m00/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXKXJSHUSGLJH-VGMFFHCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine](/img/structure/B8132059.png)
![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)


![2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B8132089.png)






![1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide](/img/structure/B8132132.png)

